(4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine
Overview
Description
(4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine: is a chemical compound with the molecular formula C15H11F6NO. It is known for its unique structure, which includes two trifluoromethyl groups attached to a phenoxy group, making it a compound of interest in various scientific fields .
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been involved in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols and 4-aminoquinoline analogs via ullman / suzuki / negishi coupling .
Pharmacokinetics
The compound has a molecular weight of 33525 , which may influence its bioavailability.
Result of Action
It is known that the -cf3 group can improve drug potency toward reverse transcriptase enzyme inhibition .
Action Environment
The compound is recommended to be stored at 0-8°c , suggesting that temperature may play a role in its stability.
Biochemical Analysis
Biochemical Properties
[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
The effects of [4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are critical for cell growth and differentiation. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting the overall cellular function .
Molecular Mechanism
The molecular mechanism of [4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It may bind to specific sites on enzymes or proteins, altering their activity and function. These interactions can lead to downstream effects on cellular processes and overall cellular health .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of [4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or promoting cell growth. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition, cellular stress, and potential toxicity. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound .
Metabolic Pathways
[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, potentially influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other critical metabolic functions .
Transport and Distribution
The transport and distribution of [4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine within cells and tissues are essential for its biochemical activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of [4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine is a critical factor in its biochemical activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine typically involves the reaction of 3,5-bis(trifluoromethyl)phenol with 4-bromobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with unique properties .
Biology:
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways .
Industry:
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- 4-(Trifluoromethyl)phenyl isocyanate
Comparison: Compared to these similar compounds, (4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine is unique due to the presence of the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl groups also contribute to its distinct physicochemical properties, such as increased lipophilicity and metabolic stability .
Properties
IUPAC Name |
[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6NO/c16-14(17,18)10-5-11(15(19,20)21)7-13(6-10)23-12-3-1-9(8-22)2-4-12/h1-7H,8,22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMJNIFCYZYXCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405600 | |
Record name | [4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771572-16-8 | |
Record name | [4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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